molecular formula C5H11BrO2Si B099243 Trimethylsilyl bromoacetate CAS No. 18291-80-0

Trimethylsilyl bromoacetate

Cat. No. B099243
CAS RN: 18291-80-0
M. Wt: 211.13 g/mol
InChI Key: ZCHHFMWUDHXPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethylsilyl bromoacetate is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and reactions involving trimethylsilyl groups are extensively studied. These studies explore the reactivity of trimethylsilyl-containing compounds in various synthetic applications, including their use in protection and deprotection strategies in organic synthesis, as well as their role in the formation of new carbon-silicon bonds .

Synthesis Analysis

The synthesis of compounds related to this compound involves several strategies. For instance, trimethylsilyl azide has been used for the efficient O-trimethylsilylation of alcohols and phenols under neat conditions, catalyzed by tetrabutylammonium bromide . Additionally, 1,2-bis(trimethylsilyl)benzenes, which are key starting materials for various syntheses, can be functionalized through Diels-Alder or C-H activation reactions to introduce bromo groups . Trimethylsilyl bromide itself has been evaluated as a hard-acid deprotecting reagent in peptide synthesis, showcasing its utility in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would consist of a trimethylsilyl group attached to a bromoacetate moiety. While the specific molecular structure analysis of this compound is not provided, the studies do discuss the molecular mechanisms of related trimethylsilyl compounds. For example, the elimination of trimethylsilyl bromide from certain isoxazolidines has been analyzed, revealing a two-step mechanism involving an intermediate and several distinct phases along the reaction path .

Chemical Reactions Analysis

Trimethylsilyl groups are known to participate in a variety of chemical reactions. The papers describe several reactions, such as the addition of α-halonitriles to carbonyl compounds catalyzed by zinc-trimethylchlorosilane , the alkylation of trimethylsilylcyclopentadienide anion with tert-butyl bromoacetate , and the synthesis of α-bromovinylsilanes from bis(trimethylsilyl)bromomethyllithium . These reactions highlight the versatility of trimethylsilyl groups in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the properties of trimethylsilyl groups and their reactivity can be inferred from the studies. Trimethylsilyl groups are known for their ability to protect functional groups in organic molecules during synthesis and can be removed under specific conditions, as demonstrated by the use of trimethylsilyl bromide in peptide synthesis . The reactivity of trimethylsilyl compounds with electrophiles and their role in the formation of various functionalized products also provide insight into their chemical behavior .

Scientific Research Applications

  • Alkylation and Steric Effects : Trimethylsilyl bromoacetate (TMSBr) is used in alkylation reactions. For instance, the alkylation of trimethylsilylcyclopentadienide anion with tert-butyl bromoacetate demonstrates simultaneous elimination of the trimethylsilyl group, influenced by a long-distance steric effect (Carceller et al., 1982).

  • Peptide Synthesis : TMSBr is used in peptide synthesis, particularly for cleaving benzyl-type protecting groups. It has been shown to be effective in reducing side reactions and improving the yield in the synthesis of peptides like human gastrin-releasing peptide (Fujii et al., 1987).

  • Food Chemistry : In food chemistry, TMSBr is applied in the determination of certain amines in fishery products. Its reaction with tert-butyl bromoacetate aids in quantifying compounds like trimethylamine, a marker of fish spoilage (Baliño-Zuazo & Barranco, 2016).

  • Ultrasound-Induced Synthesis : TMSBr is used in ultrasound-induced synthesis processes. For example, the reaction of bromoacetic acid trimethylsilylester with zinc in the presence of chlorotrimethylsilane is enhanced by sono-waves, leading to high yields of desired products (Nietzschmann et al., 1991).

  • Organic Synthesis : TMSBr is employed in the synthesis of various organic compounds, such as β-halovinyl ketones from acetylenic ketones (Taniguchi et al., 1986), and in the zinc-mediated synthesis of pyrrole diesters from nitriles and ethyl bromoacetate (Rao & Desai, 2015).

  • Polymer and Coating Applications : TMSBr is used in the synthesis of novel carboxylic acids for applications in methacrylated epoxy-based oligomers, influencing the properties of hybrid coatings (Naghash et al., 2021).

  • Nuclear Magnetic Resonance Studies : Trimethylsilyl compounds, including TMSBr, have been studied using 29Si and 13C NMR, providing valuable data for organosilicon chemistry (Harris & Kimber, 1975).

  • Chemical Synthesis : TMSBr is used in chemical syntheses, such as the regiospecific incorporation of halogens into phenols (Wilbur et al., 1983), and in the preparation of cannabinoid metabolites (Seltzman et al., 1992).

Safety and Hazards

Trimethylsilyl bromoacetate is classified as a flammable liquid and vapor (H226) and it causes severe skin burns and eye damage (H314) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Mechanism of Action

Target of Action

Trimethylsilyl bromoacetate is primarily used as a reagent in organic synthesis . Its primary targets are typically organic compounds that can undergo nucleophilic substitution or addition reactions .

Mode of Action

This compound acts as an alkylating agent . It can donate the bromoacetate group to a suitable nucleophile in the target molecule. This reaction is facilitated by the trimethylsilyl group, which acts as a leaving group .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecule. For example, it has been used in the synthesis of new imidazolium salts functionalized with the trimethylsilyl ester group . It has also been used as an alkylating agent in the synthesis of the succinate fragment of pantocin B, an antibiotic natural product .

Pharmacokinetics

Its physical properties such as its boiling point (57-58 °c at 9 mmhg) and density (1284 g/mL at 25 °C) suggest that it is relatively volatile and may be rapidly distributed in the environment .

Result of Action

The result of this compound’s action is the formation of a new organic compound. The exact nature of this compound depends on the target molecule and the reaction conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its reactivity may be affected by the presence of other reagents, the temperature, and the pH of the reaction medium . Its stability may also be influenced by storage conditions, as it is classified as a flammable liquid and a skin corrosive .

properties

IUPAC Name

trimethylsilyl 2-bromoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2Si/c1-9(2,3)8-5(7)4-6/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHHFMWUDHXPFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171359
Record name Trimethylsilyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Trimethylsilyl bromoacetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21782
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

18291-80-0
Record name Acetic acid, 2-bromo-, trimethylsilyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18291-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylsilyl bromoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018291800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylsilyl bromoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilyl bromoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethylsilyl bromoacetate
Reactant of Route 2
Reactant of Route 2
Trimethylsilyl bromoacetate
Reactant of Route 3
Reactant of Route 3
Trimethylsilyl bromoacetate
Reactant of Route 4
Reactant of Route 4
Trimethylsilyl bromoacetate
Reactant of Route 5
Reactant of Route 5
Trimethylsilyl bromoacetate
Reactant of Route 6
Reactant of Route 6
Trimethylsilyl bromoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.